

FT827: A Deep Dive into its Impact on the Ubiquitin-Proteasome System

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in maintaining cellular homeostasis. Dysregulation of the UPS is implicated in a multitude of diseases, including cancer, making it a prime target for therapeutic intervention. Within the UPS, deubiquitinating enzymes (DUBs) act as key regulators by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.

Ubiquitin-Specific Protease 7 (USP7) has emerged as a particularly attractive drug target due to its role in stabilizing a variety of oncoproteins and cell cycle regulators. This technical guide provides an in-depth analysis of **FT827**, a potent and selective covalent inhibitor of USP7, and its profound impact on the ubiquitin-proteasome system.

FT827: Mechanism of Action and Specificity

FT827 is a small molecule inhibitor characterized by a vinyl sulfonamide "warhead" that covalently modifies the catalytic cysteine residue (Cys223) within the active site of USP7.[1][2] This irreversible binding leads to the potent and selective inhibition of USP7's deubiquitinating activity.

Quantitative Data on FT827 Activity



The efficacy and selectivity of **FT827** have been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data available for **FT827**.

Parameter	Value	Assay Type	Reference
IC50	52 nM	in vitro enzymatic assay	[1]
Kd	7.8 μΜ	Biophysical binding assay (e.g., SPR)	
Ki	4.2 μΜ	Enzyme inhibition kinetics	
Selectivity	Highly selective for USP7	Tested against a panel of 38 other DUBs	[1]

Impact on the Ubiquitin-Proteasome System and Downstream Signaling

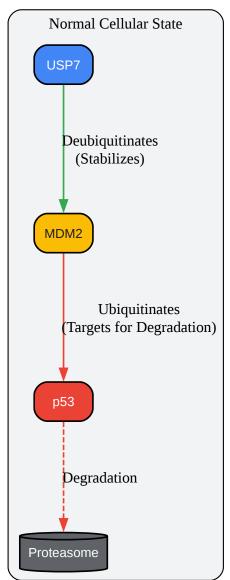
By inhibiting USP7, **FT827** triggers a cascade of events within the cell, primarily leading to the ubiquitination and subsequent proteasomal degradation of USP7 substrates.

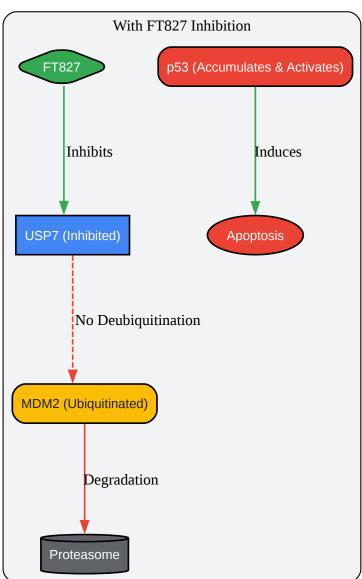
The MDM2-p53 Axis: A Primary Target

A key substrate of USP7 is the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2). MDM2 is a critical negative regulator of the tumor suppressor protein p53. By deubiquitinating and stabilizing MDM2, USP7 promotes the degradation of p53.

FT827-mediated inhibition of USP7 leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, a potent tumor suppressor that can induce cell cycle arrest, senescence, and apoptosis.











Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- To cite this document: BenchChem. [FT827: A Deep Dive into its Impact on the Ubiquitin-Proteasome System]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607561#ft827-and-its-impact-on-ubiquitin-proteasome-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com